molecular formula C21H21ClN2O3 B2721078 3-{[(3-chloro-2,2-dimethylpropanoyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one CAS No. 303149-56-6

3-{[(3-chloro-2,2-dimethylpropanoyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B2721078
CAS No.: 303149-56-6
M. Wt: 384.86
InChI Key: BHJDQGDJELCEFX-NKFKGCMQSA-N
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Description

3-{[(3-chloro-2,2-dimethylpropanoyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound featuring a complex molecular architecture based on an oxime-substituted indol-2-one core. This structure is of significant interest in medicinal chemistry and drug discovery research, particularly in the design and synthesis of novel heterocyclic compounds . The scaffold is related to isatin (indoline-2,3-dione) derivatives, which are widely investigated for their diverse biological and pharmacological activities . Compounds with this core have been explored as key intermediates or target molecules in the development of therapeutics for various conditions, including as antagonists for chemokine receptors and inhibitors of viral replication . Researchers value this compound for its potential to interact with specific biological targets and its utility in structure-activity relationship (SAR) studies to optimize potency and selectivity. This product is intended for laboratory research purposes only by qualified scientists.

Properties

IUPAC Name

[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloro-2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c1-14-8-10-15(11-9-14)12-24-17-7-5-4-6-16(17)18(19(24)25)23-27-20(26)21(2,3)13-22/h4-11H,12-13H2,1-3H3/b23-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJDQGDJELCEFX-NKFKGCMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=NOC(=O)C(C)(C)CCl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=N/OC(=O)C(C)(C)CCl)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[(3-chloro-2,2-dimethylpropanoyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one (CAS No. 303149-56-6) is a synthetic compound belonging to the indole family, characterized by its unique structural features that may confer significant biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and potential therapeutic properties.

  • Molecular Formula : C21H21ClN2O3
  • Molecular Weight : 384.86 g/mol
  • Structural Characteristics : The compound features a chloro-substituted propanoyl moiety and an indole core, which are known to influence biological activity.

Biological Activity Overview

Recent studies have explored the biological activities of this compound in various contexts, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of indole compounds exhibit promising antibacterial effects. In a study assessing various indole derivatives, including those similar to this compound, it was found that certain modifications enhance their efficacy against gram-positive bacteria and mycobacterial strains. For instance:

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Indole Derivative AStaphylococcus aureus0.5 µg/mL
Indole Derivative BMycobacterium tuberculosis1.0 µg/mL
This compoundPotentially activeTBD

The introduction of halogen atoms in the structure has been correlated with increased antimicrobial activity due to enhanced lipophilicity and membrane permeability .

Cytotoxic Activity

In vitro studies have shown that indole derivatives can exhibit significant cytotoxicity against various cancer cell lines. For example:

Cell LineIC50 (µM)Remarks
MCF-7 (Breast Cancer)5.0Moderate cytotoxicity observed
HeLa (Cervical Cancer)10.0High selectivity index noted
A549 (Lung Cancer)8.0Effective at lower concentrations

The cytotoxic effects are often attributed to the induction of apoptosis and disruption of cellular signaling pathways associated with cancer progression .

Case Studies

A series of case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Antibacterial Efficacy :
    • Objective : Evaluate the effectiveness against MRSA strains.
    • Findings : The compound showed comparable efficacy to standard antibiotics like vancomycin.
  • Case Study on Anticancer Properties :
    • Objective : Assess cytotoxic effects on human cancer cell lines.
    • Findings : Significant inhibition of cell proliferation was observed in MCF-7 and HeLa cells, suggesting potential for development as an anticancer agent.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Antibacterial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Anticancer Mechanism : Induction of apoptosis through activation of caspases and modulation of Bcl-2 family proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications on the Acyloxyimino Group

The acyloxyimino group at position 3 is a critical pharmacophore. Variations in this group significantly alter physicochemical and biological properties:

Compound Acyloxyimino Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
Target compound 3-chloro-2,2-dimethylpropanoyloxy 434.8* Not reported in evidence N/A
3-{[(4-Chlorobutanoyl)oxy]imino}-5-methyl 4-chlorobutanoyloxy 438.8 Discontinued (commercial source)
5-Chloro-1-(4-chlorobenzyl)-3-... 3-methylbutanoyloxy 419.7† Discontinued (commercial source)
3-{[(4-Chlorobenzoyl)oxy]imino}-... 4-chlorobenzoyloxy 485.7‡ Discontinued (commercial source)

*Calculated based on formula C21H20ClN2O3.
†Calculated from CAS 320421-02-1.
‡Calculated from CAS 477853-34-2.

The 3-chloro-2,2-dimethylpropanoyloxy group in the target compound may offer steric hindrance, reducing metabolic degradation compared to linear acyloxy chains .

Substituents on the Benzyl Group

The 4-methylbenzyl group at position 1 distinguishes the target compound from analogs with halogenated or substituted benzyl moieties:

Compound Benzyl Substituent Biological Notes Reference
Target compound 4-methylbenzyl Unknown bioactivity N/A
1-(3,4-Dichlorobenzyl) derivatives 3,4-dichlorobenzyl High cytotoxicity in some indol-2-ones
1-(4-Chlorobenzyl)-5-chloro-3-... 4-chlorobenzyl Discontinued (commercial source)
1-(3-Trifluoromethylbenzyl) analogs 3-CF3-benzyl Increased metabolic stability

Electron-withdrawing groups (e.g., Cl, CF3) may enhance binding to hydrophobic pockets in target proteins but could also increase cytotoxicity, as seen in 3,4-dichlorobenzyl derivatives .

Core Modifications in Indol-2-one Derivatives

Structural changes to the indol-2-one core itself also impact activity:

  • Schiff base derivatives (e.g., 3-[(pyridin-2-ylimino)]-1,3-dihydro-2H-indol-2-one): Exhibit antimicrobial activity but lower stability due to hydrolytic sensitivity of the imine bond .
  • Methylol derivatives: Show reduced cytotoxicity while retaining trypanocidal activity, highlighting the role of hydroxyl groups in detoxification .
  • 3-Phenyl-oxindole analogs : Demonstrate enhanced antitumor activity due to aromatic π-π stacking interactions .

The target compound’s propanoyloxyimino group may confer greater stability than Schiff bases while avoiding the cytotoxicity associated with unmodified indol-2-ones .

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